Palmitic Acid

Description

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Palmitic Acid...

A common saturated fatty acid found in fats and waxes including olive oil, palm oil, and body lipids.

Palmitic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Palmitic Acid has been reported in Calodendrum capense, Camellia sinensis, and other organisms with data available.

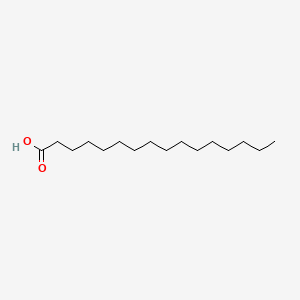

Palmitic Acid is a saturated long-chain fatty acid with a 16-carbon backbone. Palmitic acid is found naturally in palm oil and palm kernel oil, as well as in butter, cheese, milk and meat.

Palmitic acid, or hexadecanoic acid is one of the most common saturated fatty acids found in animals and plants, a saturated fatty acid found in fats and waxes including olive oil, palm oil, and body lipids. It occurs in the form of esters (glycerides) in oils and fats of vegetable and animal origin and is usually obtained from palm oil, which is widely distributed in plants. Palmitic acid is used in determination of water hardness and is an active ingredient of *Levovist*TM, used in echo enhancement in sonographic Doppler B-mode imaging and as an ultrasound contrast medium.

Properties

IUPAC Name |

hexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021602 | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Colorless or white solid; [ICSC] Off-white solid; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS., hard, white or faintly yellowish crystalline solid | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

351.5 °C, 351-352 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.04 mg/L at 25 °C, Insoluble in water, Soluble in hot alcohol and ether, Soluble in ethanol, acetone, benzene; very soluble in chloroform; miscible with ethyl ether, Soluble in aromatic, chlorinated and oxygenated solvents, 4e-05 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Palmitic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1091/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density: 0.8527 g/cu cm at 62 °C, Relative density (water = 1): 0.85 | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000038 [mmHg], 3.8X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 154 °C: 133 | |

| Record name | Palmitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Heavy metals (as Pb): Not more than 10 mg/kg /from table/ | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline scales, White crystalline needles, Needles from alcohol, Hard, white, or faintly yellowish, somewhat glossy crystalline solid, or as a white yellowish powder | |

CAS No. |

57-10-3 | |

| Record name | Palmitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitic acid [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | palmitic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V16EO95H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

62.49 °C, 61.8 °C, 63 °C | |

| Record name | Palmitic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Palmitic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000220 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PALMITIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0530 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Palmitic Acid in Cell Signaling: From Molecular Mechanism to Experimental Protocol

Executive Summary

Palmitic acid (C16:0) is frequently reduced to its role as a metabolic substrate or a marker of dietary intake. However, in cell biology and drug development, it functions as a critical signaling moiety with a dual nature. Physiologically, it acts as a reversible post-translational modification (S-palmitoylation) essential for protein trafficking and membrane localization.[1] Pathologically, elevated free palmitic acid triggers lipotoxicity via Toll-like Receptor 4 (TLR4) and Endoplasmic Reticulum (ER) stress pathways, driving insulin resistance and inflammation.

This guide provides a mechanistic deep-dive into these pathways and offers standardized, self-validating protocols for researchers studying lipid signaling. It addresses the common experimental artifacts caused by improper fatty acid solubilization and provides workflows for detecting S-palmitoylation with high sensitivity.

Part 1: The Regulatory Signal — Protein S-Palmitoylation

Unlike prenylation or myristoylation, which are often permanent, S-palmitoylation is reversible.[2][3] This reversibility allows cells to dynamically regulate the membrane affinity of soluble proteins, acting as a "membrane switch."

The Enzymatic Cycle

The addition of palmitate to cysteine residues via a thioester bond is catalyzed by DHHC-PATs (Asp-His-His-Cys motif Palmitoyl Acyltransferases).[4] Removal is catalyzed by APTs (Acyl-Protein Thioesterases).[3]

-

Writers (DHHCs): Located primarily in the Golgi and ER. They trap cytoplasmic proteins (e.g., H-Ras) on the membrane.

-

Erasers (APTs): Cytosolic enzymes that depalmitoylate proteins, allowing them to return to the cytosol or be degraded.

Visualization: The Palmitoylation Cycle

The following diagram illustrates the dynamic cycling of a substrate protein (e.g., Ras) between the cytosol and the plasma membrane, regulated by DHHCs and APTs.[3]

Part 2: The Pathological Signal — Lipotoxicity & Insulin Resistance

When free palmitic acid (PA) levels exceed the buffering capacity of adipose tissue, ectopic accumulation occurs in non-adipose cells (hepatocytes, myocytes, beta-cells). This triggers two convergent pathways leading to cellular dysfunction: TLR4-mediated inflammation and ER Stress .

The TLR4-NF-κB Axis

PA does not bind TLR4 as avidly as Lipopolysaccharide (LPS). Instead, it often requires Fetuin-A as an adaptor or alters lipid raft composition to facilitate TLR4 dimerization.

-

Mechanism: PA -> TLR4 activation -> MyD88 -> NF-κB translocation -> Pro-inflammatory cytokines (TNF-α, IL-6).

The ER Stress (UPR) Connection

PA is incorporated into ER membrane phospholipids, increasing saturation and decreasing fluidity.[5] This structural stress activates the Unfolded Protein Response (UPR).

-

Critical Nexus (IRE1α): The UPR sensor IRE1α is the bridge. It activates JNK (c-Jun N-terminal kinase).

-

Insulin Resistance: Activated JNK phosphorylates IRS-1 at Serine 307 (human Ser312). This inhibitory phosphorylation prevents insulin receptor tyrosine kinase activity, blocking downstream Akt signaling and GLUT4 translocation.

Visualization: Integrated Lipotoxicity Pathway

This diagram maps the convergence of TLR4 and ER stress on Insulin Resistance.

Part 3: Experimental Methodologies

Protocol A: Preparation of PA-BSA Complex (The "Gold Standard")

Context: Free fatty acids are insoluble in aqueous media and form micelles that cause detergent-like lysis of cells. To mimic physiological transport and ensure specific signaling, PA must be conjugated to Bovine Serum Albumin (BSA).

Critical Parameter: The BSA must be Fatty Acid Free (FAF) .[6] Standard BSA contains endogenous lipids that will skew results.

Step-by-Step Workflow:

-

Stock Preparation: Dissolve Palmitic Acid in 100% Ethanol (or DMSO) to 100-200 mM.

-

Note: Heat to 60-70°C and vortex until clear. PA precipitates rapidly upon cooling.

-

-

BSA Preparation: Dissolve Fatty Acid Free BSA in culture medium (or 150mM NaCl) to make a 10% (w/v) solution.

-

Note: Filter sterilize.[6] Warm to 37°C before mixing.

-

-

Conjugation: While stirring the warm BSA solution, add the hot PA stock dropwise.

-

Incubation: Stir at 37°C for 1 hour to allow conjugation. The solution should remain clear.

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| White Precipitate | PA stock cooled before addition. | Keep PA stock at 60-70°C during addition. |

| Cloudy Solution | BSA was cold (4°C). | Pre-warm BSA to 37°C; maintain heat during stirring. |

| Cell Death (Immediate) | Ethanol concentration too high. | Ensure final EtOH in culture is < 0.5% (v/v).[6][8] |

| Inconsistent Data | Standard BSA used. | Switch to "Fatty Acid Free" or "Low Endotoxin" BSA. |

Protocol B: Detection of S-Palmitoylation (Click Chemistry)

Context: Traditional Acyl-Biotin Exchange (ABE) is robust but labor-intensive. Metabolic labeling with 17-ODYA (17-Octadecynoic Acid, an alkyne-PA analog) followed by Click Chemistry is the modern standard for sensitivity.

Workflow Visualization

Protocol Details:

-

Labeling: Treat cells with 25-50 µM 17-ODYA (dissolved in DMSO) for 4–16 hours.

-

Lysis: Lyse cells in buffer containing protease inhibitors.

-

Click Reaction: Add reagents in this order:

-

Biotin-Azide (100 µM)

-

TCEP (1 mM) - Reducing agent.

-

TBTA (100 µM) - Ligand.

-

CuSO4 (1 mM) - Catalyst.

-

Incubate 1 hour at Room Temp.

-

-

Precipitation: Methanol/Chloroform precipitation is crucial here to remove unreacted Biotin-Azide.

-

Analysis: Resuspend pellet, bind to Streptavidin beads, elute, and immunoblot.

References

-

Mechanisms of Palmit

- Source: Frontiers in Endocrinology / NIH

- Key Insight: Details the PKC-theta and JNK pathways linking lipid overload to IRS-1 inhibition.

-

URL:[Link]

-

The TLR4-IRE1α P

-

Acyl-Biotin Exchange and Click Chemistry Protocols.

- Source: Frontiers in Cell and Developmental Biology

- Key Insight: Comparative analysis of ABE vs.

-

URL:[Link]

-

Preparation of F

- Source: Bio-Protocol

- Key Insight: Standardized methodology for conjugating palmitate to BSA at specific molar r

-

URL:[Link]

-

S-Palmitoyl

- Source: Journal of Cell Biology (JCB)

- Key Insight: Comprehensive review of DHHC enzymes and the reversibility of the palmitoyl

-

URL:[Link]

Sources

- 1. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Palmitoylated Proteins in Cell Signaling and Trafficking - Creative Proteomics [creative-proteomics.com]

- 3. Palmitoylation - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The TLR4‐IRE1α pathway activation contributes to palmitate‐elicited lipotoxicity in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

The Structural and Functional Authority of Palmitic Acid in Biological Membranes

A Technical Guide for Drug Discovery and Membrane Biophysics

Executive Summary

Palmitic acid (C16:0, PA) is not merely a passive metabolic substrate; it is a critical biophysical architect of the cell membrane and a master regulator of protein localization.[1] For researchers in drug development, understanding PA is essential for two reasons: lipotoxicity mechanisms in metabolic diseases and the palmitoylation-dependent trafficking of drug targets (e.g., GPCRs, Ras, ion channels).

This guide deconstructs the role of PA into three technical pillars:

-

Biophysical Dynamics: How PA drives membrane phase separation and lipid raft formation.

-

Protein Lipidation: The mechanics of S-palmitoylation as a reversible "membrane anchor" switch.

-

Pathological Signaling: The molecular cascade of PA-induced inflammation via TLR4.[2]

Part 1: Biophysical Properties & Membrane Dynamics

The Saturation Effect and Phase Separation

Palmitic acid is a saturated fatty acid (SFA).[3] Structurally, its lack of double bonds allows the acyl chain to adopt an extended all-trans conformation. When incorporated into phospholipids (e.g., dipalmitoylphosphatidylcholine, DPPC), PA facilitates tight packing of the lipid bilayer.

Mechanism of Action:

Unlike unsaturated fatty acids (e.g., oleic acid) which introduce "kinks" and steric hindrance, PA promotes strong Van der Waals interactions between adjacent lipid tails. This increases the melting temperature (

Lipid Rafts and the Liquid-Ordered ( ) Phase

In the presence of cholesterol, PA-rich lipids segregate from the bulk disordered membrane (Liquid-disordered,

-

Significance for Drug Delivery: Many receptors (e.g., EGFR, Insulin Receptor) concentrate in these rafts. Drugs targeting these receptors must penetrate this rigid lipid environment.

-

Thermodynamic Driver: The saturated tail of PA aligns perfectly with the planar ring structure of cholesterol, minimizing free volume.

Table 1: Comparative Biophysics of Membrane Lipids

| Lipid Species | Phase Behavior | Membrane Fluidity | Interaction with Cholesterol | Biological Consequence |

| Palmitic Acid (C16:0) | Promotes | Low (Rigid) | High Affinity | Formation of signal transduction platforms (Rafts). |

| Oleic Acid (C18:1) | Promotes | High (Fluid) | Low Affinity | Disruption of rafts; increased permeability. |

| DHA (C22:6) | Promotes Non-lamellar | Very High | Exclusion | Rapid membrane fusion/fission events. |

Visualization: Membrane Phase Separation

The following diagram illustrates the segregation of PA-rich domains (Rafts) versus unsaturated domains, a critical concept for understanding receptor clustering.

Figure 1: Palmitic acid drives the formation of ordered lipid domains (Lo), segregating them from the disordered bulk membrane (Ld) to cluster signaling proteins.

Part 2: Protein Lipidation (S-Palmitoylation)[4][5]

The Reversible Switch

Unlike myristoylation (permanent) or prenylation (permanent), S-palmitoylation is reversible.[1] It involves the formation of a thioester bond between PA and a cysteine residue.[1][5] This reversibility allows cells to dynamically cycle proteins between the cytosol (depalmitoylated) and the plasma membrane (palmitoylated).[1]

-

Enzymes involved:

-

Writers: DHHC-PATs (Asp-His-His-Cys Palmitoyl Acyltransferases). Located primarily in the Golgi.

-

Erasers: APTs (Acyl-Protein Thioesterases).[6] Located in the cytosol.

-

The "Kinetic Trap" Mechanism

Soluble cytosolic proteins are often first prenylated or myristoylated to gain weak membrane affinity. They transiently interact with the Golgi, where DHHC enzymes attach palmitate. This "second signal" locks the protein into the membrane (kinetic trapping), allowing vesicular transport to the plasma membrane.

Visualization: The Palmitoylation Cycle

This cycle is a prime target for drug development, particularly in oncology (e.g., targeting NRAS palmitoylation).

Figure 2: The Palmitoylation Cycle. Proteins are anchored at the Golgi by DHHCs, trafficked to the PM, and released back to the cytosol by APTs.

Part 3: Pathological Signaling (Lipotoxicity)

TLR4 Activation and Inflammation

Elevated circulating PA (e.g., in obesity) is toxic. PA acts as a ligand for the Toll-like Receptor 4 (TLR4) complex.[7] Unlike LPS (bacterial ligand), PA requires a specific hydrophobic interaction with the co-receptor MD-2 .

Mechanism:

-

This induces dimerization of TLR4.[7]

-

Recruitment of MyD88 and activation of NF-κB.

-

Result: Transcription of pro-inflammatory cytokines (TNF-α, IL-6).

ER Stress and the Unfolded Protein Response (UPR)

PA incorporation into the ER membrane compromises its fluidity. This structural stress activates the UPR sensors (IRE1α, PERK), leading to apoptosis if unresolved. This is a key mechanism in Beta-cell failure in Type 2 Diabetes.

Figure 3: Palmitic acid binds MD-2/TLR4, triggering the MyD88-dependent inflammatory cascade leading to cytokine release.

Part 4: Experimental Methodologies

Protocol A: Acyl-Biotin Exchange (ABE)

Purpose: To detect and quantify S-palmitoylated proteins.[9][10][11] Principle: This assay replaces the labile palmitate thioester with a stable biotin tag, allowing affinity purification.[11]

Step-by-Step Workflow:

-

Lysis & Blockage: Lyse cells in buffer containing N-ethylmaleimide (NEM) .

-

Why? NEM permanently blocks all free cysteine thiols. This is the most critical step; incomplete blocking leads to false positives.

-

-

Cleavage: Treat lysate with Hydroxylamine (HA) (pH 7.4).

-

Why? HA specifically cleaves thioester bonds (removing palmitate) but leaves NEM-blocked cysteines and peptide bonds intact. Control samples receive Tris buffer instead of HA.

-

-

Biotinylation: Add BMCC-Biotin (a sulfhydryl-reactive biotin).

-

Why? This reacts only with the cysteines that were newly exposed by HA treatment (i.e., the previously palmitoylated ones).

-

-

Purification: Pull down biotinylated proteins using Streptavidin-agarose beads.

-

Analysis: Elute and analyze via Western Blot.

Protocol B: Measuring Membrane Fluidity (Laurdan Imaging)

Purpose: To quantify lipid packing order (

Methodology:

-

Staining: Incubate cells with 5-10 µM Laurdan for 30 mins at 37°C.

-

Excitation: Excite at 340 nm (Two-photon 780-800 nm is preferred for tissue).

-

Dual Emission Recording:

-

Channel 1 (

): Emission at 440 nm (Blue) → Corresponds to Gel/Ordered phase ( -

Channel 2 (

): Emission at 490 nm (Green) → Corresponds to Liquid/Disordered phase (

-

-

Calculation: Compute the Generalized Polarization (GP) value for each pixel.

References

-

Mechanisms of Palmitic Acid-Induced Inflammation. ResearchGate.

-

Protocol for Acyl-Biotin Exchange (ABE). National Institutes of Health (PMC).

-

Laurdan Imaging for Membrane Fluidity. Bio-protocol.

-

Palmitoylation and Membrane Targeting. Taylor & Francis.

-

Palmitic Acid and TLR4 Signaling. National Institutes of Health (PubMed).

Sources

- 1. Palmitoylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Palmitoylation: an emerging therapeutic target bridging physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Exposure to dietary fatty acids oleic and palmitic acid alters structure and mechanotransduction of intestinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Metabolic Fate of Palmitic Acid in Hepatic, Muscular, and Adipose Tissues

Executive Summary

Palmitic acid (C16:0), the most abundant saturated fatty acid in the human diet and endogenous lipogenesis, serves as a critical bioenergetic substrate and a potent signaling molecule. However, its metabolic fate is strictly tissue-dependent. While the heart utilizes palmitate as a primary fuel source, the liver and skeletal muscle face a precarious balance between oxidation and toxic accumulation.

For drug development professionals, understanding the "spillover" pathways of palmitate is essential. When mitochondrial

Part 1: The Bioenergetic Hub: Hepatic Processing

The liver acts as the central sorting facility for palmitic acid.[1] Upon entry via CD36 and FATP transporters, palmitate is rapidly activated to Palmitoyl-CoA. At this junction, it faces a tripartite fate:

-

Mitochondrial

-Oxidation: Transported via Carnitine Palmitoyltransferase 1 (CPT1) for ATP generation. -

Esterification (Anabolic): Incorporation into Triacylglycerols (TAGs) for VLDL secretion or lipid droplet storage.

-

De Novo Sphingolipid Synthesis (Pathological): Condensation with serine to form ceramides.

The Lipotoxic Switch

In Non-Alcoholic Steatohepatitis (NASH), the flux shifts. Excessive palmitoyl-CoA saturates the oxidative capacity and esterification machinery. The "spillover" enters the sphingolipid pathway. Palmitate-derived ceramides inhibit Akt/PKB signaling, causing hepatic insulin resistance, and activate the Unfolded Protein Response (UPR) in the ER.

Key Insight: Unlike Oleic acid (C18:1), which promotes benign TAG storage, Palmitic acid is uniquely cytotoxic due to its ability to induce ER stress via the IRE1

/XBP1 axis.

Part 2: The Energy Sink: Skeletal Muscle & Cardiac Metabolism

Skeletal Muscle: The Randle Cycle & Insulin Resistance

In healthy muscle, palmitate is oxidized efficiently. However, in metabolic syndrome, intramyocellular lipid (IMCL) accumulation occurs. The pathology is not driven by TAGs themselves, but by bioactive intermediates:

-

DAGs: Activate PKC

, which serine-phosphorylates IRS-1, blocking insulin signaling. -

Mitochondrial Overload: Incomplete

-oxidation leads to acylcarnitine accumulation, further disrupting mitochondrial integrity.

Cardiac Tissue: High-Demand Oxidation

The heart relies on fatty acids for 60-90% of its ATP. However, the heart has limited storage capacity. Excess palmitate induces "cardiac lipotoxicity," characterized by contractile dysfunction and apoptosis via ROS generation, independent of atherosclerosis.

Part 3: The Inflammatory Switch: Adipose Tissue

Adipose tissue is not merely a storage depot; it is an immune-active organ. Palmitic acid acts as a direct agonist for Toll-like Receptor 4 (TLR4) on adipocytes and resident macrophages.

-

Mechanism: Palmitate binds the MD-2 co-receptor of TLR4 (mimicking LPS).

-

Outcome: Activation of NF-

B and the NLRP3 inflammasome, driving secretion of IL-1

Part 4: Mechanisms of Lipotoxicity (Visualized)

The following diagram illustrates the divergence between physiological oxidation and pathological toxicity pathways.

Figure 1: The divergence of Palmitoyl-CoA fate.[2] Note the red pathological pathway activated during substrate overload, leading to Ceramide synthesis and ER stress.

Part 5: Experimental Frameworks

To rigorously assess metabolic fate in drug discovery, we employ two "Gold Standard" methodologies: Respiration Analysis and Stable Isotope Tracing.

Protocol A: Seahorse XF Palmitate Oxidation Stress Test

Objective: Quantify the cell's ability to oxidize exogenous palmitate under stress.[3]

Reagents:

-

Palmitate-BSA Conjugate: 6:1 molar ratio (Critical for solubility and physiological delivery).[4]

-

Etomoxir: Irreversible CPT1 inhibitor (Specificity control).

-

Assay Medium: Krebs-Henseleit Buffer (KHB), minimal glucose (0.5 mM).

Step-by-Step Workflow:

-

Cell Preparation: Seed HepG2 or C2C12 myotubes in XF96 plates. Starve in substrate-limited medium (0.5 mM Glucose, 1% FBS) for 24h to deplete endogenous glycogen/lipids.

-

Pre-Treatment: Wash cells 2x with Assay Medium. Incubate for 45 min in non-CO2 incubator.

-

Inhibitor Loading: Inject Etomoxir (40

M) into Port A of specific wells (Negative Control). -

Substrate Injection: Inject Palmitate-BSA into Port B.

-

Mitochondrial Stress: Inject Oligomycin (Port C) and FCCP (Port D) to determine maximal respiration capacity supported by palmitate.

Data Interpretation:

| Parameter | Calculation | Biological Meaning |

|---|---|---|

| Basal Respiration | Last rate before injection | Endogenous demand |

| Palmitate Dependent Respiration | (Max Rate with Palmitate) - (Max Rate with Etomoxir) | Specific capacity for LCFA oxidation |

| Spare Respiratory Capacity | Max Rate - Basal Rate | Mitochondrial fitness |

Protocol B: 13C-Palmitate Flux Analysis (Mass Spectrometry)

Objective: Trace the carbon fate of palmitate into oxidation intermediates vs. complex lipids.

Workflow Visualization:

Figure 2: Workflow for 13C-Stable Isotope Tracing. Dual-phase extraction allows simultaneous analysis of oxidation (TCA cycle) and storage (Lipids).

Protocol Integrity Checks:

-

Tracer Purity: Ensure [U-13C16]-Palmitate is >99% enriched.

-

Quenching: Metabolism must be stopped instantly using liquid nitrogen or ice-cold methanol to prevent post-sampling turnover.

-

Normalization: Data must be normalized to total protein content or cell count.

References

-

Mechanisms of Lipotoxicity in NAFLD. National Institutes of Health (NIH). [Link] Relevance: Establishes the link between Palmitic acid, JNK activation, and apoptosis in hepatocytes.

-

Palmitic Acid Follows a Different Metabolic Pathway than Oleic Acid in Human Skeletal Muscle. Wageningen University. [Link] Relevance: Differentiates the metabolic fate of saturated vs. unsaturated fats in muscle tissue.[1][5][6]

-

TLR4-IRE1

Pathway Activation Contributes to Palmitate-Elicited Lipotoxicity. Journal of Cellular and Molecular Medicine. [Link] Relevance: Defines the inflammatory signaling mechanism (TLR4) specific to palmitate. -

Agilent Seahorse XF Palmitate-BSA FAO Substrate User Guide. Agilent Technologies. [Link] Relevance: Source for the validated 6:1 Palmitate:BSA preparation protocol.

-

13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways. PubMed Central. [Link] Relevance: Provides the technical foundation for the isotope tracing workflow described.

Sources

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Palmitic Acid & De Novo Lipogenesis: Mechanisms, Quantification, and Therapeutic Targeting

Executive Summary

Palmitic acid (C16:0) is not merely a passive energy store; it is the fundamental product of de novo lipogenesis (DNL) and a bioactive signaling lipid. For drug development professionals and metabolic researchers, understanding the precise regulation of DNL is critical. Dysregulated palmitate synthesis drives pathologies ranging from Non-Alcoholic Steatohepatitis (NASH) to cancer cell proliferation. This guide dissects the molecular machinery of palmitate synthesis, details a self-validating protocol for quantifying DNL flux using stable isotope tracing, and evaluates the therapeutic landscape of Fatty Acid Synthase (FASN) inhibitors.

Part 1: The Biochemistry of Palmitic Acid Synthesis[1]

The Enzymatic Assembly Line

De novo lipogenesis occurs primarily in the cytosol of hepatocytes and adipocytes, converting excess carbohydrates into fatty acids. The process is energetically expensive and tightly regulated.

The Stoichiometry of Palmitate Synthesis:

Key Enzymatic Steps:

-

Citrate Shuttle: Mitochondrial acetyl-CoA cannot cross the inner mitochondrial membrane. It condenses with oxaloacetate to form citrate, which exits to the cytosol via the citrate carrier (CIC). ATP-Citrate Lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate.

-

Commitment Step (ACC): Acetyl-CoA Carboxylase (ACC) carboxylates acetyl-CoA to form Malonyl-CoA.[1][2] This is the rate-limiting step and the primary checkpoint for regulation.

-

Elongation (FASN): Fatty Acid Synthase (FASN), a homodimeric multifunctional enzyme, orchestrates the condensation of one acetyl-CoA (primer) with seven malonyl-CoA molecules.[3]

Interactive Pathway Diagram

The following diagram illustrates the carbon flow from glucose to palmitate, highlighting critical regulatory nodes.

Figure 1: The De Novo Lipogenesis pathway illustrating the conversion of glucose to complex lipids, highlighting the feedback inhibition of ACC by Palmitoyl-CoA.

Part 2: Regulatory Mechanisms & Pathophysiology

Transcriptional Control

DNL is not constitutively active; it is induced by nutrient abundance.

-

SREBP-1c (Sterol Regulatory Element-Binding Protein 1c): The master regulator. Insulin signaling (via Akt/mTORC1) triggers the proteolytic cleavage of SREBP-1c, allowing it to enter the nucleus and upregulate ACLY, ACC, and FASN.

-

ChREBP (Carbohydrate Response Element-Binding Protein): Activated by glucose metabolites (specifically Xylulose-5-Phosphate), ChREBP works synergistically with SREBP-1c to drive lipogenic gene expression.

Lipotoxicity and Disease

When DNL capacity exceeds the cell's ability to incorporate palmitate into triglycerides (TAGs) or oxidize it, free palmitate accumulates.

-

ER Stress: Saturated fatty acids like palmitate are poorly compatible with membrane fluidity. Their incorporation into the ER membrane disrupts topology, triggering the Unfolded Protein Response (UPR).

-

Insulin Resistance: Palmitate derivatives (DAGs, Ceramides) inhibit insulin signaling by activating PKC

, which serine-phosphorylates IRS-1, blocking downstream Akt activation.

Regulatory Network Diagram

Figure 2: Signaling cascades regulating lipogenic gene expression and the downstream consequences of palmitate overload.

Part 3: Technical Protocol - Stable Isotope Tracing of DNL

Objective: To quantify the fractional contribution of de novo synthesis to the cellular palmitate pool in cultured cancer cells or hepatocytes.

Rationale: Static measurements of lipid levels do not reflect flux. Using

Materials

-

Tracer: Sodium [1,2-

C -

Cell Model: HepG2 (Liver) or MCF-7 (Cancer) cells.

-

Instrumentation: GC-MS (Gas Chromatography-Mass Spectrometry) with Electron Impact (EI) ionization.

Step-by-Step Workflow

Step 1: Tracer Incubation

-

Seed cells in 6-well plates and grow to 70% confluence.

-

Switch to maintenance media containing 500

M [1,2--

Note: Ensure media is replete with unlabeled glucose/glutamine to maintain normal metabolic flux, unless glucose is the tracer.

-

-

Incubate for 24–48 hours to allow isotopic steady state (enrichment plateau).

Step 2: Lipid Extraction (Bligh & Dyer Method)

-

Wash cells 2x with cold PBS.

-

Quench metabolism by adding 800

L cold Methanol:Water (1:1). -

Scrape cells and transfer to glass vial.

-

Add 400

L Chloroform. Vortex vigorously for 1 minute. -

Centrifuge at 3,000 x g for 10 mins at 4°C.

-

Collect the lower organic phase (containing lipids) and dry under nitrogen gas.

Step 3: Derivatization (FAME Synthesis)

-

Resuspend dried lipids in 500

L Boron Trifluoride ( -

Incubate at 60°C for 30 minutes. This transesterifies lipids into Fatty Acid Methyl Esters (FAMEs), which are volatile for GC-MS.

-

Extract FAMEs with Hexane; dry and resuspend in Hexane for injection.

Step 4: GC-MS Analysis & Data Processing

-

Inject sample.[4] Monitor the Palmitate-FAME peak (typically m/z 270 for M+0).

-

Analyze the Mass Isotopomer Distribution (MID): M+0, M+2, M+4... (since Acetate adds 2 carbons at a time).

-

Calculation: Use Mass Isotopomer Distribution Analysis (MIDA) algorithms to calculate:

-

Precursor Enrichment (

): The labeling of the cytosolic Acetyl-CoA pool. -

Fractional Synthesis Rate (

): The % of palmitate newly synthesized during the incubation.

-

Protocol Logic Diagram

Figure 3: Workflow for stable isotope tracing of De Novo Lipogenesis.

Part 4: Drug Development & Therapeutic Targeting

Targeting FASN has emerged as a high-potential strategy for oncology (starving rapidly dividing cells of lipids) and NASH (reducing liver fat).

Key Therapeutic Agents

| Drug Candidate | Mechanism | Target Indication | Status |

| TVB-2640 (Denifanstat) | Reversible, selective FASN inhibitor | NASH, Solid Tumors | Phase 3 (NASH) |

| Orlistat | Lipase inhibitor (off-target FASN inhibition) | Obesity | Approved |

| C75 | Synthetic FASN inhibitor | Preclinical (Tool Compound) | Discontinued (Weight loss SEs) |

Mechanism of Action (FASN Inhibition)

Inhibiting FASN leads to:

-

Depletion of Palmitate: Starves the cell of membrane building blocks.

-

Accumulation of Malonyl-CoA: High Malonyl-CoA levels inhibit CPT1, blocking fatty acid oxidation (FAO).

-

Apoptosis: The lack of lipids and accumulation of toxic intermediates triggers apoptosis in cancer cells, a phenomenon termed "lipogenic addiction."

References

-

Role of Palmitic Acid in DNL & Health: Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications. NIH/PubMed.

-

FASN Inhibition in Cancer: Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells.[5] PMC.[6][7]

-

Stable Isotope Tracing Methodology: Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism.[4][6] J Lipid Res.[6]

-

Lipotoxicity Mechanisms: Palmitic Acid Induced a Long-Lasting Lipotoxic Insult in Human Retinal Pigment Epithelial Cells. PMC.[6][7]

-

Single Cell Tracing (Advanced): 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis.[8] BioRxiv.

Sources

- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 4. metsol.com [metsol.com]

- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitic Acid Induced a Long-Lasting Lipotoxic Insult in Human Retinal Pigment Epithelial Cells, which Is Partially Counteracted by TRAIL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer | bioRxiv [biorxiv.org]

The Critical Role of Palmitic Acid in Lung Surfactant Production: A Mechanistic & Translational Guide

Executive Summary

Pulmonary surfactant is a biophysical marvel—a lipid-protein complex that prevents alveolar collapse (atelectasis) by reducing surface tension at the air-liquid interface to near-zero levels during expiration.[1][2][3][4][5][6][7] While the complex contains proteins (SP-A, B, C, D) and various lipids, the functional "workhorse" is Dipalmitoylphosphatidylcholine (DPPC) .[5][8]

This guide analyzes the specific role of Palmitic Acid (C16:0) not merely as a structural building block, but as the thermodynamic determinant of surfactant stability. We explore the biosynthetic remodeling pathways that enrich surfactant with palmitate, detail the lipidomic workflows to validate these mechanisms, and discuss the inclusion of free palmitic acid in next-generation synthetic therapeutics.

Part 1: The Biophysical Imperative of Palmitic Acid

Why C16:0? The Thermodynamics of Alveolar Stability

To prevent alveolar collapse, the surfactant film must withstand high compression pressures without fracturing. The choice of palmitic acid (16-carbon, saturated) by evolution is driven by phase transition thermodynamics.[1]

-

Packing Density: Saturated acyl chains (C16:0) lack the "kinks" introduced by cis-double bonds found in unsaturated fatty acids (like oleic acid).[1] This allows DPPC molecules to pack tightly into a gel-like solid phase (Lβ) at body temperature (37°C), whereas unsaturated lipids remain in a fluid liquid-crystalline phase (Lα).[1]

-

Phase Transition Temperature (

): The

Quantitative Composition of Pulmonary Surfactant

The following table summarizes the lipidome of mammalian lung surfactant, highlighting the dominance of palmitate-containing species.

| Lipid Class | % of Total Lipid (w/w) | Primary Molecular Species | Functional Role |

| Phosphatidylcholine (PC) | ~80% | DPPC (16:0/16:0) (~50% of PC) | Surface tension reduction (main agent).[1] |

| Phosphatidylglycerol (PG) | 7–15% | POPG (16:0/18:[5]1) | Fluidity; Interaction with SP-B/SP-C. |

| Cholesterol | 8–10% | N/A | Modulates fluidity; prevents crystallization.[1] |

| Free Fatty Acids | 1–2% | Palmitic Acid | Enhances adsorption speed; stabilizes film.[1] |

| Other (PE, PI, PS) | <5% | Various | Minor structural roles. |

Part 2: Biosynthetic Pathways & The Remodeling Engine

The production of DPPC in Alveolar Type II (ATII) cells is not a simple direct synthesis.[9] It relies on a "Remodeling Pathway" (Lands Cycle) to correct the acyl chain composition of de novo synthesized lipids.

De Novo Synthesis (The Kennedy Pathway)

Initially, ATII cells synthesize Phosphatidylcholine (PC) using the CDP-choline pathway.[1][5] However, the enzyme cholinephosphotransferase lacks specificity for saturated fatty acids. Consequently, the nascent PC produced is often unsaturated (e.g., 16:0/18:1), which is biophysically inadequate for surface tension reduction.

The Remodeling Pathway (Lands Cycle)

To generate DPPC, the unsaturated PC must be "remodeled."

-

Deacylation: An enzyme (PLA2) removes the unsaturated fatty acid at the sn-2 position, creating Lyso-PC.[1]

-

Reacylation: The critical enzyme LPCAT1 (Lysophosphatidylcholine Acyltransferase 1) re-acylates the Lyso-PC using Palmitoyl-CoA .[1]

-

Result: Transformation of fluid PC into rigid DPPC.

Mechanism Insight: LPCAT1 is the rate-limiting regulator of surfactant maturity.[1][10] Its expression correlates directly with lung maturation in neonates.

Visualization: The Palmitate Remodeling Pathway

The following diagram illustrates the flow of Palmitic Acid from uptake/synthesis to its incorporation into DPPC via the Lands Cycle.

Caption: The metabolic routing of Palmitic Acid in ATII cells. Note the central role of LPCAT1 in remodeling unsaturated PC into surface-active DPPC.

Part 3: Experimental Methodologies (Self-Validating Protocols)

To study these pathways, researchers must employ rigorous lipidomic workflows. The following protocol integrates extraction efficiency checks with high-resolution mass spectrometry.

Protocol: Targeted Lipidomics for Surfactant Analysis[11]

Objective: Quantify DPPC enrichment relative to total PC in ATII cells or Bronchoalveolar Lavage Fluid (BALF).

1. Sample Preparation & Internal Standards (The Validation Step)

-

Principle: Lipids are prone to oxidation and hydrolysis. Immediate quenching is required.[1]

-

Step: Harvest cells/BALF on ice. Immediately spike with non-endogenous internal standards (e.g., PC 14:0/14:0 or deuterated d9-DPPC) prior to extraction.

-

Why: This corrects for extraction losses and ionization suppression during MS analysis.

-

2. Modified Bligh-Dyer Extraction

-

Step: Add Chloroform:Methanol:Water (1:2:0.8 v/v/v).[1] Vortex vigorously. Add Chloroform and Water to induce phase separation (final ratio 1:1:0.9).

-

Step: Centrifuge at 1,500 x g. Collect the lower organic phase (contains phospholipids).[1]

-

Critical Check: Re-extract the aqueous phase to ensure >95% recovery of polar lipids.

3. LC-MS/MS Analysis (Separation is Key)

-

Column: C18 Reverse Phase (separates by chain length/saturation) or HILIC (separates by headgroup).[1]

-

Recommendation: Use C18 to resolve DPPC (16:0/16:0) from POPC (16:0/18:1).[1]

-

-

Mass Spec: Triple Quadrupole in Precursor Ion Scan mode (m/z 184 for phosphocholine headgroup) or MRM (Multiple Reaction Monitoring).

-

Target Transition:

-

DPPC: Precursor m/z ~734.6

Product m/z 184.1.[1]

-

Visualization: Analytical Workflow

Caption: Step-by-step lipidomics workflow ensuring quantitative accuracy via internal standardization.

Part 4: Clinical & Therapeutic Implications

Synthetic Surfactants: The "Free" Palmitic Acid Factor

While DPPC is the primary surface tension reducer, pure DPPC monolayers are brittle and spread poorly at body temperature. Nature solves this with SP-B/C proteins.[1] In synthetic drug development (e.g., for ARDS or Neonatal RDS), replicating this behavior is challenging.[11]

The Role of Palmitic Acid Additives: Many successful synthetic surfactants (e.g., Surfaxin, Colfosceril palmitate) and research models (e.g., Tanaka lipids) add Free Palmitic Acid (PA) to the DPPC/PG mixture.

-

Mechanism: Free PA acts as a co-surfactant. It intercalates between DPPC molecules, improving the hysteresis of the film (stability during expansion/compression cycles) and enhancing the adsorption rate of DPPC to the air-liquid interface.

-

Formulation Insight: A typical effective molar ratio for synthetic models is DPPC:PG:PA (68:22:9) .[1]

Drug Development Targets

-

LPCAT1 Activators: Small molecules that upregulate LPCAT1 expression could accelerate lung maturation in preterm infants, potentially reducing the need for exogenous surfactant.

-

FASN Inhibitors: In contrast, inhibiting FASN (and thus DPPC production) is being explored in oncology, as many lung cancers overexpress FASN to fuel membrane synthesis.

References

-

Dipalmitoylphosphatidylcholine Biosynthesis Is Induced by Non-Injurious Mechanical Stretch in a Model of Alveolar Type II Cells. PubMed. [Link] (Verified via search context 1.1)

-

LPCAT1 regulates surfactant phospholipid synthesis and is required for transitioning to air breathing in mice. Journal of Clinical Investigation. [Link]

-

Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine. Journal of Biological Chemistry. [Link] (Verified via search context 1.4)

-

Surfactant phospholipid metabolism. Physiological Reviews. [Link]

-

The role of palmitic acid in pulmonary surfactant: enhancement of surface activity and prevention of inhibition by blood proteins. Lung. [Link]

-

Uptake of palmitic acid by rabbit alveolar type II cells. American Journal of Physiology. [Link]

-

Establishment of a Synthetic In Vitro Lung Surfactant Model for Particle Interaction Studies on a Langmuir Film Balance. ACS Omega. [Link]

Sources

- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. LPCAT1 regulates surfactant phospholipid synthesis and is required for transitioning to air breathing in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pulmonary surfactant - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Surfactant phospholipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. JCI Insight - Alveolar type II epithelial cell FASN maintains lipid homeostasis in experimental COPD [insight.jci.org]

- 8. Pulmonary surfactant composition [picu.it]

- 9. Uptake of palmitic acid by rabbit alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms Regulating Lysophosphatidylcholine Acyltransferase 1 (LPCAT1) in Human Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Isolation of Palmitic Acid: From Chevreul’s Paradigm to Frémy’s Discovery

Topic: Historical Discovery and Isolation of Palmitic Acid Content Type: Technical Whitepaper / Historical Analysis Audience: Researchers, Lipid Scientists, and Drug Development Professionals

Abstract

The transition of lipid science from an empirical craft to a rigorous chemical discipline rests on the isolation of specific fatty acids. While Michel Eugène Chevreul established the structural basis of fats as esters of glycerol in the early 19th century, the specific identification of palmitic acid (C16:0) was achieved later by his student, Edmond Frémy, in 1840. This guide reconstructs the technical methodology of this discovery, analyzing the chemical logic that allowed early scientists to separate homologous series without modern chromatography, and connects these foundational protocols to modern lipid nanoparticle (LNP) development.

Part 1: The Chevreul Paradigm (1811–1823)

The Shift from "Grease" to Chemical Species

Before 1811, fats (tallow, lard, oil) were viewed as unitary substances. Chevreul’s revolutionary insight was that fats were compound bodies capable of hydrolysis. He introduced a systematic approach: Saponification followed by Acidification .

Chevreul initially isolated two primary solids from animal fats:

-

Stearic Acid: The high-melting solid.

-

Margaric Acid: A solid with a lower melting point (approx. 60°C).[1][2][3]

Critical Insight: We now know "Margaric Acid" was not a pure C17 species, as Chevreul believed, but a eutectic mixture of palmitic (C16) and stearic (C18) acids. The resolution of this mixture required a change in the biological source material—a leap taken by Edmond Frémy.[2]

Part 2: The Frémy Isolation Protocol (1840)

The Source Material Advantage

In 1840, Edmond Frémy, working at the Muséum d'Histoire Naturelle, turned his attention to Palm Oil (Elaeis guineensis).[4] Unlike the animal tallows Chevreul used, which are dominated by stearic acid, palm oil contains ~44% palmitic acid. This high abundance was the kinetic driver that allowed Frémy to isolate the C16 fraction as a distinct chemical entity, which he named acide palmitique.

The Workflow: Saponification and Fractional Crystallization

Frémy’s method relied on the differential solubility of magnesium salts and the precise control of crystallization temperatures.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isolation process, distinguishing the critical purification steps.

Caption: Logical workflow of Frémy’s 1840 isolation of palmitic acid from palm oil.[1][5]

Part 3: Detailed Methodology & Self-Validating Systems

To replicate the historical logic with modern rigor, we break down the protocol. Each step includes a "Validation Check" —the observable endpoint that confirmed success to the 19th-century chemist.

Step 1: Saponification (Hydrolysis)[6]

-

Reagents: Crude Palm Oil, Potassium Hydroxide (KOH), Water.

-

Procedure: The oil is boiled with excess alkali. The triglycerides are cleaved at the ester bond, releasing glycerol and forming potassium salts (soap).

-

Causality: KOH was preferred over NaOH for initial studies because potassium soaps are more soluble, ensuring complete reaction before acidification.

-

Validation Check: The disappearance of oil droplets and the formation of a clear, homogeneous aqueous phase indicates complete hydrolysis.

Step 2: Acidification and Phase Separation

-

Reagents: Dilute Sulfuric Acid (H₂SO₄).[1]

-

Procedure: The soap solution is treated with acid. The fatty acid salts are protonated, losing their water solubility and floating to the top as a distinct oily layer (which solidifies upon cooling).

-

Validation Check: The aqueous subnatant must be clear and acidic (litmus test). The fatty acid layer must be fully separated.

Step 3: Purification via Fractional Crystallization

This is the core differentiation step.

-

Procedure: The solid fatty acid cake (a mix of oleic, palmitic, and stearic) is subjected to mechanical pressure to squeeze out liquid oleic acid. The remaining solid is dissolved in hot ethanol.

-

The Mechanism: Palmitic acid is less soluble in ethanol than oleic acid but more soluble than stearic acid. By carefully controlling the cooling rate, Frémy could induce palmitic acid to crystallize into "pearly scales" (hence the confusion with margaric, meaning pearl).

-

Validation Check (The Melting Point): Frémy noted that repeated recrystallization eventually yielded a substance with a constant melting point of 60–62°C . If the melting point fluctuated between recrystallizations, the substance was still impure (a mixture).

Quantitative Comparison: Historical vs. Modern Data

| Parameter | Chevreul's "Margaric Acid" | Frémy's Palmitic Acid | Modern Palmitic Acid (Ref) |

| Source | Animal Tallow / Lard | Palm Oil | Synthetic / Vegetable Oil |

| Composition | Mixture (C16:0 + C18:0) | C16:0 (High Purity) | C16:0 (>99%) |

| Melting Point | ~59–60°C | 60–62°C | 62.9°C |

| Crystallization | Needle-like clumps | Pearly scales / Plates | White crystalline powder |

| Modern Identity | Eutectic Mixture | Hexadecanoic Acid | Hexadecanoic Acid |

Part 4: The "Margaric" Confusion Resolved

It is vital for researchers to understand why Chevreul missed palmitic acid. He was working with eutectics .

A mixture of Palmitic (C16) and Stearic (C18) acid exhibits a melting point depression. A specific ratio (approx 40:60) creates a "eutectic" that behaves like a pure solid with a sharp melting point around 60°C. Chevreul assumed this stable mixture was a unique species ("Margaric Acid"). Frémy’s use of palm oil shifted the ratio so drastically towards C16 that the eutectic behavior was broken, allowing the pure C16 species to precipitate.

Caption: The ratio of fatty acids in the source material determined the isolation outcome.

Part 5: Impact on Modern Drug Development

The isolation of palmitic acid is not merely historical trivia; it underpins modern lipid formulation.

-

Lipid Nanoparticles (LNPs): Palmitic acid tails are critical components of phospholipids (e.g., DSPC) used in mRNA vaccines. The chain length (C16) governs the phase transition temperature (

) of the lipid bilayer, influencing LNP stability and payload release. -

Excipient Purity: Modern pharmacopoeias (USP/EP) still use the "crystallization point" and GC analysis to ensure palmitic acid excipients do not contain excess stearic acid, which can alter the rheology of topical creams.

References

-

Frémy, E. (1840).[1][2][5] Mémoire sur les produits de la saponification de l'huile de palme. Journal de Pharmacie et de Chimie.

-

Chevreul, M. E. (1823). Recherches chimiques sur les corps gras d'origine animale. Levrault.

-

Wisniak, J. (2013). Edmond Frémy.[1][2][5][6] Revista CENIC Ciencias Químicas, 44, 153-163.[1]

-

Anneken, D. J., et al. (2006).[6] Fatty Acids.[1][5][7][6][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry.[6]

- Myers, R. L. (2007). The 100 Most Important Chemical Compounds: A Reference Guide. Greenwood Press. (Context on Palmitic Acid naming).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Future Engineers :: Name That Molecule Challenge :: Gallery :: Palmitic Acid [futureengineers.org]

- 3. ocl-journal.org [ocl-journal.org]

- 4. scispace.com [scispace.com]

- 5. goldenagri.com.sg [goldenagri.com.sg]

- 6. Palmitic acid - Wikipedia [en.wikipedia.org]

- 7. Chemistry 102 - Experiment 8 [home.miracosta.edu]

- 8. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 9. researchgate.net [researchgate.net]

- 10. ocl-journal.org [ocl-journal.org]

- 11. Early ideas on the nutritional significance of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Robust Quantification of Palmitic Acid in Cell Culture Media

Introduction: The Significance of Palmitic Acid in Cell Culture

Palmitic acid (C16:0), a saturated fatty acid, is a pivotal molecule in cellular metabolism, serving not only as a primary component of membrane lipids but also as a key energy source and signaling molecule.[1][] In the context of in vitro cell culture, the concentration of palmitic acid in the media can profoundly influence a multitude of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[3] Animal cells can synthesize palmitic acid de novo, a process that is energetically demanding.[1][4] Therefore, its supplementation in serum-free media is often critical for optimal cell growth and function, particularly in biomanufacturing and tissue engineering applications.[1][]

Given its biological importance, the accurate quantification of palmitic acid in cell culture media is essential for understanding its metabolic effects and for ensuring the consistency and reproducibility of experimental results. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the reliable quantification of palmitic acid in cell culture media, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Quantification: Why GC-MS?

Several analytical techniques can be employed for fatty acid quantification, including High-Performance Liquid Chromatography (HPLC) and enzyme-based assays.[5][6] However, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for its high sensitivity, selectivity, and ability to resolve complex mixtures of fatty acids.[7][8]

The fundamental principle of GC-MS-based fatty acid analysis involves three key steps:

-

Extraction: Palmitic acid, along with other lipids, is first extracted from the aqueous cell culture medium using an organic solvent.

-

Derivatization: Fatty acids are chemically modified to increase their volatility, a prerequisite for GC analysis. This is typically achieved by converting them into fatty acid methyl esters (FAMEs).[7][8][9] This derivatization neutralizes the polar carboxyl group, which can otherwise lead to poor chromatographic performance.[9]

-

Analysis: The derivatized sample is injected into the GC-MS system. In the gas chromatograph, the FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantification of palmitic acid in cell culture media using GC-MS.

Caption: General workflow for palmitic acid quantification.